Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride
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Overview
Description
“Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” appears to be a complex organic compound. The “aminomethyl” group in organic chemistry is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH21. However, the specific compound you mentioned does not have readily available information on the web.
Synthesis Analysis
There is no specific synthesis analysis available for “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride”. However, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt1. Also, an efficient synthesis of BMIF from HMF using a one-pot amination–oxidation–amination reaction was developed over α-MnO2 under an air atmosphere2.Molecular Structure Analysis
The molecular structure of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” is not readily available. However, aminomethyl propanol, a related compound, is an organic compound with the formula H2NC(CH3)2CH2OH3.Chemical Reactions Analysis
There is no specific chemical reactions analysis available for “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride”. However, primary aliphatic amines are traditionally considered inert to substitution chemistry. Recent advances in the field of aliphatic deamination chemistry demonstrate these moieties can be harnessed as valuable C (sp3) synthons4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” are not readily available. However, aminomethyl propanol, a related compound, is a colorless liquid that is classified as an alkanolamine3.Scientific Research Applications
Chemical Synthesis and Functionalization
Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate; hydrochloride is utilized in the synthesis of amino-acid conjugates, where it serves as a building block for creating complex molecules. For instance, amino-acid conjugates of hapten 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone have been synthesized to confirm the structure through spectroscopic comparison, indicating its role in facilitating the synthesis of structurally diverse molecules (Benoiton, Hudecz, & Chen, 2009).
Domino Reactions for Compound Synthesis
This compound is also involved in domino reactions for the synthesis of functionalized 2-aminohydropyridines and 2-pyridinones, showcasing its versatility in organic synthesis. The method developed via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles highlights its potential in creating pharmacologically relevant structures efficiently (Sun, Sun, Xia, & Yan, 2011).
Creation of Cyclopropyl-Containing Amino Acids
Furthermore, it has been used as a versatile building block for cyclopropyl-containing amino acids, proving its importance in the development of novel amino acid derivatives. Such applications demonstrate its utility in synthesizing geometrically constrained bicyclic peptidomimetics, which are of significant interest in the field of drug discovery and development (Limbach, Lygin, Es-Sayed*, & Meijere, 2009).
Reactivity Studies
Reactivity studies involving anellated 2-aminothiophenes with electron-poor acetylenes have been conducted to understand its chemical behavior better. Such studies are crucial for designing synthetic pathways for complex molecules, further emphasizing its role in advanced organic synthesis (Fondjo, Döpp, & Henkel, 2006).
Safety And Hazards
The safety and hazards of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” are not readily available. However, aminomethyl propanol and aminomethyl propanediol are considered safe as cosmetic ingredients in the practices of use and concentrations as described in a safety assessment6.
Future Directions
The future directions for “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride” are not readily available. However, the development of heterocyclic synthetic methodologies is a crucial field. More than 75% of all biologically active compounds possess a heterocyclic moiety7.
Please note that the information provided is based on the closest available compounds and may not fully represent the exact properties of “Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride”. For more accurate information, further research and laboratory analysis would be required.
properties
IUPAC Name |
methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-6(9)7(5-8)3-2-4-13(7,10)11;/h2-5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQYLEXNXFSGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCS1(=O)=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(aminomethyl)-1,1-dioxothiolane-2-carboxylate;hydrochloride |
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